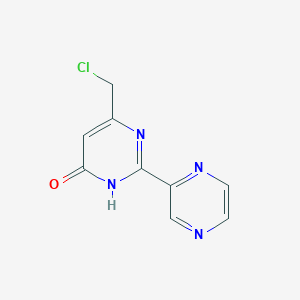

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

CAS No.: 955887-08-8

Cat. No.: VC2800286

Molecular Formula: C9H7ClN4O

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955887-08-8 |

|---|---|

| Molecular Formula | C9H7ClN4O |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15) |

| Standard InChI Key | LXKYVWIIKAXRNR-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl |

| Canonical SMILES | C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL belongs to the heterocyclic family of compounds, specifically categorized as a substituted pyrimidine. Its structure consists of a pyrimidine ring core with three key functional groups:

-

A chloromethyl (-CH₂Cl) group at position 6

-

A pyrazin-2-yl group at position 2

-

A hydroxyl (-OH) group at position 4

This compound shares structural similarities with other pyrimidine derivatives such as 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, which contains identical chloromethyl and hydroxyl substitutions on the pyrimidine ring. The presence of the pyrazine ring at position 2 creates additional nitrogen-containing heterocyclic features, resembling compounds like 2-(pyrazin-2-yl)pyrimidine-4,6-diol .

Physical Properties

While specific physical data for this exact compound is limited in the available literature, its properties can be reasonably predicted based on analogous structures:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | Approximately 252 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid at room temperature | Typical for pyrimidine derivatives |

| Solubility | Moderately soluble in polar organic solvents (methanol, DMSO) | Based on hydroxyl and heterocyclic components |

| Melting Point | Likely 180-220°C | Comparable to related pyrimidine derivatives |

| Appearance | Off-white to pale yellow powder | Common for pyrimidine compounds |

The presence of the hydroxyl group at position 4 likely contributes to hydrogen bonding capabilities, enhancing solubility in polar solvents and potential interactions with biological targets.

Chemical Reactivity

The reactivity of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is primarily determined by its three functional groups:

-

The chloromethyl group (-CH₂Cl) at position 6 represents a highly reactive site prone to nucleophilic substitution reactions. Similar to reactions observed in related compounds, this group can readily undergo substitution with nucleophiles like amines, thiols, and alcohols, making it valuable for synthetic derivatization.

-

The hydroxyl group at position 4 can participate in hydrogen bonding interactions and may undergo multiple reaction types:

-

Esterification with carboxylic acids

-

Etherification with alkyl halides

-

Deprotonation under basic conditions

-

Replacement with halogens using appropriate halogenating agents

-

-

The pyrazin-2-yl substituent introduces additional nitrogen atoms that can participate in coordination chemistry with metal ions and hydrogen bonding interactions, potentially enhancing the compound's biological activity profile.

Synthesis and Preparation Methods

Convergent Synthesis Route

| Reaction Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Nitration reactions | Nitric acid in acetic acid or trifluoroacetic acid | 5-50°C, 1-3 hours | 49-88% |

| Chlorination of hydroxyl groups | Phosphorus oxychloride (POCl₃) with base | Reflux, 2-5 hours | 65-97% |

| Introduction of pyrazin-2-yl group | Palladium catalyst, base, pyrazine boronic acid | 80-100°C, inert atmosphere, 6-12 hours | 50-75% |

| Chloromethylation | Chloromethyl methyl ether, Lewis acid | 0-25°C, 4-8 hours | 40-70% |

For example, the nitration of 2-methylthio-pyrimidine-4,6-diol was performed at 50°C for 3 hours using glacial acetic acid and concentrated nitric acid, resulting in a 49% yield . Similar approaches might be adapted for the preparation of precursors to 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL.

Purification Methods

Purification of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would likely involve several techniques:

-

Recrystallization from appropriate solvents (ethanol, acetone, or ethyl acetate/hexane mixtures)

-

Column chromatography on silica gel using optimized solvent systems

-

Preparative HPLC for high-purity samples required for biological testing

The choice of purification method would depend on the specific synthetic route, potential impurities, and the required purity of the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectral features of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would include:

¹H NMR Spectroscopy

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | 4.5-4.8 | Singlet | 2H |

| Pyrimidine C-5 | 6.8-7.2 | Singlet | 1H |

| Pyrazine hydrogens | 8.5-9.2 | Multiple signals | 3H |

| Hydroxyl (-OH) | 10.5-12.0 | Broad singlet (exchangeable) | 1H |

For comparison, the ¹H NMR spectrum of similar pyrimidine derivatives shows specific patterns. For example, 2-methylthiopyrimidine derivatives exhibit signals for methyl groups around 2.56-2.63 ppm .

¹³C NMR Spectroscopy

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Chloromethyl (-CH₂Cl) | 40-45 |

| Pyrimidine C-5 | 110-120 |

| Pyrazine carbons | 140-150 |

| Pyrimidine C-6 (bearing chloromethyl) | 150-155 |

| Pyrimidine C-2 (bearing pyrazinyl) | 155-160 |

| Pyrimidine C-4 (bearing hydroxyl) | 160-165 |

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

-

Molecular ion peak corresponding to the molecular weight of approximately 252 g/mol

-

Fragment ions representing:

-

Loss of chlorine (M-35)

-

Cleavage of the chloromethyl group (M-49)

-

Fragmentation between the pyrimidine and pyrazine rings

-

Loss of the hydroxyl group (M-17)

-

Infrared Spectroscopy

Characteristic IR absorption bands would include:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretching | 3200-3500 | Broad, medium to strong |

| Aromatic C-H stretching | 3000-3100 | Weak |

| Aliphatic C-H stretching (chloromethyl) | 2850-2950 | Weak to medium |

| C=N stretching | 1600-1650 | Strong |

| C=C stretching | 1400-1600 | Medium |

| C-O stretching | 1200-1300 | Medium to strong |

| C-Cl stretching | 700-800 | Medium |

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would likely be influenced by its structural components:

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Pyrimidine core | Base structure for recognition by biological targets; common in nucleobases and many pharmaceuticals |

| Chloromethyl group | Reactive electrophilic site for covalent binding to biological targets; potential alkylating properties |

| Pyrazin-2-yl group | Additional hydrogen bond acceptors; potential for π-π stacking with aromatic amino acid residues |

| 4-hydroxyl group | Hydrogen bond donor and acceptor; potential for metabolic modification |

Synthetic Utility

The compound may serve as a valuable synthetic intermediate due to its reactive functional groups:

-

The chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions.

-

The hydroxyl group can be derivatized to create prodrugs or conjugates with improved pharmaceutical properties.

-

The pyrazin-2-yl substituent introduces additional points for modification or coordination with metal ions in catalytic applications.

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigeration) |

| Container | Amber glass bottle with airtight seal |

| Atmosphere | Under nitrogen or argon |

| Protection | Away from direct light, moisture, and heat |

| Long-term storage | Consider storage at -20°C for extended periods |

Research Prospects and Future Directions

Knowledge Gaps

Several areas require further investigation to fully characterize 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL:

-

Optimized synthetic routes with improved yields and purity

-

Comprehensive physical property characterization

-

Detailed biological activity profiling against various targets

-

Crystal structure determination

-

Metabolic stability and pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume